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Compound of Interest

3-(3-Chlorophenyl)-4'-
Compound Name:

methylpropiophenone
CAS No.: 898762-17-9
Cat. No.: B3023789

Get Quote

Technical Monograph: 3-(3-Chlorophenyl)-4'-
methylpropiophenone

A Strategic Scaffold in Medicinal Chemistry
Executive Summary

3-(3-Chlorophenyl)-4'-methylpropiophenone (CAS 898762-17-9) is a specialized organic
intermediate belonging to the dihydrochalcone class.[1] Structurally, it consists of a
propiophenone backbone substituted with a 4-methyl group on the ketone-bearing phenyl ring
and a 3-chlorophenyl moiety at the

-position of the alkyl chain.

Unlike simple propiophenones used as precursors for stimulant drugs (e.g., cathinones), this
molecule lacks the
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-amine functionality, rendering it a non-controlled building block primarily used in the
development of SGLT2 inhibitors, kinase inhibitors, and anti-inflammatory agents. Its unique
substitution pattern—combining a lipophilic tolyl group with an electron-withdrawing
chlorophenyl ring—makes it a valuable probe for exploring hydrophobic pockets in protein

targets.

~hemical Profil ies[1121[31A1516]Z]I81I9]

Property Data

CAS Number 898762-17-9

IUPAC Name 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-
one
C

Molecular Formula H
Clo

Molecular Weight 258.74 g/mol

Structural Class

Dihydrochalcone / 1,3-Diarylpropanone

Predicted LogP

4.5 £ 0.3 (Highly Lipophilic)

H-Bond Acceptors

1 (Carbonyl)

H-Bond Donors

0

Appearance

Off-white to pale yellow solid (low melting point)

or viscous oil

Solubility

Soluble in DMSO, DCM, Ethyl Acetate; Insoluble

in Water

Synthetic Methodology

The synthesis of CAS 898762-17-9 is best approached via a convergent Aldol Condensation-

Reduction sequence. This route is preferred over Friedel-Crafts alkylation due to higher

regioselectivity.

Phase 1: Claisen-Schmidt Condensation
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The formation of the chalcone intermediate is the critical first step.

o Reagents: 4'-Methylacetophenone (1.0 eq), 3-Chlorobenzaldehyde (1.0 eq).
o Catalyst: NaOH (aq) or KOH in Ethanol.

» Reaction Type: Crossed Aldol Condensation.

Protocol:

Dissolve 4'-methylacetophenone in ethanol (0.5 M concentration).
e Add 1.1 equivalents of 3-chlorobenzaldehyde.
e Slowly add 10% NaOH solution at 0°C to minimize polymerization.

 Allow the mixture to stir at room temperature for 4—6 hours. A precipitate (the chalcone)
typically forms.

 Purification: Filter the solid and recrystallize from ethanol to obtain 3-(3-chlorophenyl)-1-(4-
methylphenyl)prop-2-en-1-one.

Phase 2: Chemoselective Reduction

The alkene must be reduced to the alkane without reducing the ketone (to an alcohol) or
dehalogenating the aromatic ring (removing the Chlorine).

o Challenge: Standard Pd/C hydrogenation can strip the chlorine atom (hydrodehalogenation).
e Solution: Use Wilkinson’s Catalyst or Transfer Hydrogenation with Formic Acid/TEA.
Recommended Protocol (Transfer Hydrogenation):

» Dissolve the chalcone intermediate in DMF or Ethanol.

¢ Add Sodium Formate (5 eq) and a catalytic amount of Pd/C (5% loading).

e Heat to 60°C under inert atmosphere (N
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e Monitor: Check TLC/LC-MS every 30 minutes. Stop immediately upon disappearance of the
alkene spot to prevent ketone reduction.

» Workup: Filter catalyst through Celite, concentrate filtrate, and extract with Ethyl Acetate.

Synthesis Workflow Diagram

Aldol Condensation

4'-Methylacetophenone NaOH/EtOH

Selective Reduction
Chalcone Intermediate H2, Pd/C (Controlled) > Target: 3-(3-Chlorophenyl)-

-’/,_,y (Enone) 4'-methylpropiophenone

3-Chlorobenzaldehyde

Click to download full resolution via product page

Caption: Convergent synthesis via Claisen-Schmidt condensation followed by selective alkene
hydrogenation.

Analytical Characterization

To validate the identity of CAS 898762-17-9, researchers should look for the following spectral
signatures.

1H NMR (CDCI

, 400 MHz) Prediction:
2.40 (s, 3H): Methyl group on the tolyl ring.

3.05 (t, 2H): Methylene protons adjacent to the carbonyl (

-CH

).

3.25 (t, 2H): Methylene protons adjacent to the chlorophenyl ring (

-CH
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).
e 7.10 —7.30 (m, 4H): 3-Chlorophenyl aromatic protons.

e 7.25(d, 2H) & 7.85 (d, 2H): AA'BB' system of the 4-methylphenyl ring.

Mass Spectrometry (ESI+):
o [M+H]

: 259.1/ 261.1 (Characteristic 3:1 isotopic ratio due to Chlorine).

o Fragmentation: Loss of the tolyl-acyl group often yields a tropylium-like ion.

Applications in Drug Discovery

This scaffold acts as a "privileged structure” in medicinal chemistry due to its flexibility and
lipophilicity.

e SGLT2 Inhibition: Dihydrochalcones are the foundational scaffold for Phlorizin-derived
SGLT2 inhibitors used in diabetes. The 3-chloro substitution mimics the distal ring of modern
gliflozins, improving metabolic stability.

» Kinase Inhibitors: The 1,3-diarylpropanone motif can fit into the ATP-binding pocket of
various kinases (e.g., MAPK), where the ketone acts as a hinge binder acceptor.

» Metabolic Probes: Used to study the oxidation of alkyl chains by Cytochrome P450 enzymes.

Pharmacophore Logic Diagram

Dihydrochalcone Scaffold

(Flexible Linker)
4'-Methyl Ring Carbonyl (C=0) 3-Chlorophenyl
(Lipophilic Pocket Binder) (H-Bond Acceptor) (Halogen Bond / Metabolic Block)

Click to download full resolution via product page
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Caption: Structural decomposition of the molecule highlighting key interaction points for
biological targets.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, its structural analogs dictate the
following safety protocols:

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

e Handling: Use nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of
dust/aerosols.

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). Ketones can slowly auto-oxidize
or absorb moisture over time.

o Spill Response: Absorb with sand or vermiculite. Do not flush into drains due to high aquatic
toxicity potential (logP > 4).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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